Cyclophosphamid-d4

Übersicht

Beschreibung

It is a cytotoxic nitrogen mustard derivative widely used in cancer chemotherapy. It cross-links DNA, causes strand breakage, and induces mutations. Its clinical activity is associated with a decrease in aldehyde dehydrogenase 1 (ALDH1) activity. This substance is listed as a known human carcinogen.

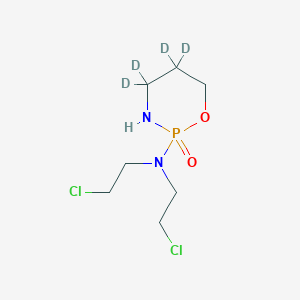

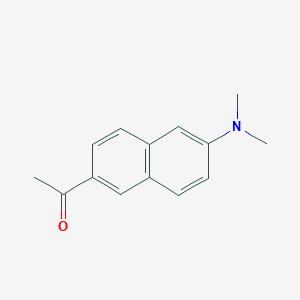

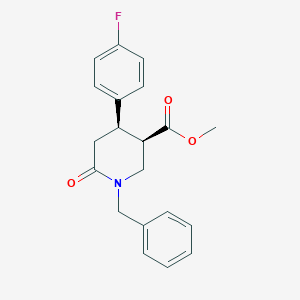

Cyclophosphamide-d4 contains four deuterium atoms. It is intended for use as an internal standard for the quantification of cyclophosphamide by GC- or LC-MS. Cyclophosphamide is a nitrogen mustard alkylating agent used in the treatment of cancers and autoimmune disorders. In cells with low levels of aldehyde dehydrogenase, cyclophosphamide acts as a prodrug and is metabolized to the active compound phosphoramide mustard, which crosslinks with DNA and causes cell death.

Wissenschaftliche Forschungsanwendungen

Immunotherapeutische Kombination in der Krebsbehandlung

Cyclophosphamid, einschließlich seiner Variante Cyclophosphamid-d4, ist ein Chemotherapeutikum, das bei einer Vielzahl von bösartigen Erkrankungen eingesetzt wird . Es wurde festgestellt, dass es ein potenter Immunmodulator ist, der supprimierende regulatorische Immunzellen innerhalb des Mikromilieus des Tumors angreift und gleichzeitig Effektorzellen verstärkt . Diese doppelte Wirkung trägt dazu bei, eine hochwirksame therapeutische Antitumorantwort zu verstärken .

Modulation des Mikromilieus des Tumors

Cyclophosphamid kann die Zusammensetzung des Mikromilieus des Tumors verändern, das oft immunsuppressiv ist . Indem es regulatorische T-Zellen angreift und abbaut, verstärkt es die Aktivität von Effektor- und Gedächtnis-zytotoxischen T-Zellen innerhalb des Mikromilieus des Tumors . Dies führt zu einem unterdrückten Tumorwachstum und einer verbesserten Überlebensrate, was seine therapeutische Wirksamkeit gegen Tumoren zeigt .

Verstärkung der Antitumor-Immunantwort

Cyclophosphamid ist dafür bekannt, Antitumor-Immunantworten zu stimulieren, was zu seiner therapeutischen Wirksamkeit beiträgt . Es induziert die Translokation von ausgewählten Arten von grampositiven Bakterien vom Dünndarm in sekundäre lymphatische Organe . Diese Bakterien stimulieren die Erzeugung einer bestimmten Untergruppe von „pathogenen“ T-Helfer-17-Zellen (pT H17) und Gedächtnis-T-H1-Immunantworten .

Auswirkungen auf die Darmmikrobiota

Cyclophosphamid verändert die Zusammensetzung der Mikrobiota im Dünndarm<a aria-label="2: 4. Impact on Gut Microbiota" data-citationid="3bc95614-e68

Wirkmechanismus

Target of Action

Cyclophosphamide is an alkylating agent that is extensively used as an immunosuppressive therapy . It is primarily targeted towards a variety of autoimmune and inflammatory diseases . The drug is used to treat severe manifestations of diseases such as systemic lupus erythematosus (SLE), granulomatosis with polyangiitis (GPA), microscopic polyangiitis (MPA), and others .

Mode of Action

Cyclophosphamide is a prodrug that requires enzymatic bioactivation to manifest cytostatic activity . The liver cytochrome P450 (CYP) enzymes convert cyclophosphamide into the primary metabolite 4-hydroxycyclophosphamide (4-OH-CPA), which then undergoes non-enzymatic generation of the bioactive metabolites phosphoramide mustard and acrolein . These metabolites alkylate nucleophiles through the formation of aziridinyl ion intermediates, resulting in both intra- and interstrand DNA cross-links and DNA-protein cross-links . This leads to inhibition of DNA replication and cell death by apoptosis .

Biochemical Pathways

The complex metabolic bioactivation pathway of cyclophosphamide, with a special focus on 4-hydroxycyclophosphamide/aldophosphamide and acrolein, can hamper interpretation of in vivo studies when cyclophosphamide’s cardiotoxic effects and cytotoxic mechanisms are being evaluated . The metabolites formed in sequence 4-hydroxycyclophosphamide (OHCP) are the main cause of toxicity, aldophosphamide (ALDO) is the pharmacologically active metabolite and hydroxypropanal (HPA) amplifies the cytotoxic apoptosis initiated by DNA alkylation by phosphoramide mustard .

Pharmacokinetics

The pharmacokinetics of cyclophosphamide have been studied extensively. The main pharmacokinetic parameters for cyclophosphamide include a total clearance of 13.3 l/h with inter-individual variability (IIV) of 32%, and a central volume of distribution of 59.8 l with IIV of 12% . The metabolite elimination rate constant was 4.3 h −1 with IIV of 36% and the proportion of metabolism was 64% .

Result of Action

The molecular mechanisms underlying cyclophosphamide-induced neurotoxicity include oxidative brain damage, neuroinflammation, apoptotic neuronal cell death, and disruption of the balance of brain neurotransmitters and neurotrophic factors . These effects can manifest in numerous manners including anxiety, depression, motor dysfunction, and cognitive deficits .

Action Environment

Environmental factors can influence the action of cyclophosphamide. For example, a study showed that the alkylating anticancer agent cyclophosphamide influenced the life history parameters and protein profiles of Daphnia magna clones following exposure to an environmentally relevant cyclophosphamide concentration of 10 ng L-1 . .

Safety and Hazards

Zukünftige Richtungen

Cyclophosphamide has been used in the treatment of various diseases and conditions. Future studies are expected to take advantage of Cyclophosphamide based platforms to generate combinatorial strategies for long-term tolerance induction . The observations reported by Wachsmuth et al. lay particularly strong foundations for future studies .

Biochemische Analyse

Biochemical Properties

Cyclophosphamide-d4, like its parent compound cyclophosphamide, undergoes metabolic activation to form active metabolites, including 4-hydroxycyclophosphamide and acrolein . These metabolites interact with various biomolecules, inducing marked cardiotoxicity at µM concentrations . The cytotoxicity of these metabolites is significantly lower than that of cyclophosphamide itself .

Cellular Effects

Cyclophosphamide-d4, through its metabolites, exerts significant effects on various types of cells. For instance, it has been shown to induce marked cardiotoxicity in human cardiac cells . It also influences cell function by causing oxidative brain damage, neuroinflammation, apoptotic neuronal cell death, and disruption of the balance of brain neurotransmitters and neurotrophic factors .

Molecular Mechanism

The molecular mechanism of action of Cyclophosphamide-d4 involves its conversion to active metabolites that exert their effects at the molecular level. These metabolites bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, 4-hydroxycyclophosphamide and acrolein, the metabolites of Cyclophosphamide-d4, have been linked to cardiotoxicity observed after the administration of high doses of the prodrug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclophosphamide-d4 change over time. For example, in a study involving the treatment of C57BL/6 mice with intermediate- and high-dose Cyclophosphamide-d4 for 10 days, significant changes were observed in the number of white blood cells and red blood cells over the next 2, 7, and 14 days .

Dosage Effects in Animal Models

The effects of Cyclophosphamide-d4 vary with different dosages in animal models. High-dose Cyclophosphamide-d4 has been shown to induce significant cytotoxic effects on cardiac AC16 cells, while lower doses have been associated with less severe effects . In another study, high-dose Cyclophosphamide-d4 was found to induce nephrotoxicity and hepatotoxicity in rats .

Metabolic Pathways

Cyclophosphamide-d4 is involved in several metabolic pathways. It is converted to its active form in the liver and, to a lesser extent, in other organs . The complex metabolic bioactivation pathway of Cyclophosphamide-d4, with a special focus on 4-hydroxycyclophosphamide/aldophosphamide and acrolein, can hamper interpretation of in vivo studies when Cyclophosphamide-d4’s cardiotoxic effects and cytotoxic mechanisms are being evaluated .

Transport and Distribution

Cyclophosphamide-d4 is transported and distributed within cells and tissues. It is a prodrug that is converted to its active form in the liver and, to a lesser extent, in other organs

Eigenschaften

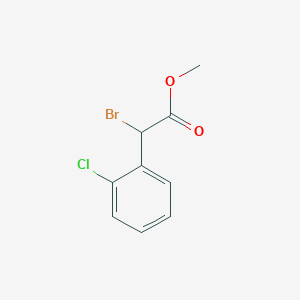

IUPAC Name |

N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMOCZEIVJLDB-CTVJKLEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975130 | |

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59720-10-4 | |

| Record name | 4,4-6,6-D4-Cyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride](/img/structure/B23347.png)

![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)